Boc-Trp-OH

描述

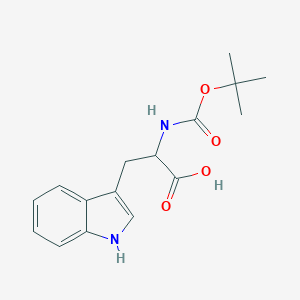

Structure

3D Structure

属性

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(14(19)20)8-10-9-17-12-7-5-4-6-11(10)12/h4-7,9,13,17H,8H2,1-3H3,(H,18,21)(H,19,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVNYBJCJGKVQK-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884506 | |

| Record name | L-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13139-14-5 | |

| Record name | N-tert-Butoxycarbonyl-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13139-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyloxycarbonyltryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(tert-butoxy)carbonyl]-L-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Boc-Trp-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(tert-Butoxycarbonyl)-L-tryptophan, commonly abbreviated as Boc-Trp-OH, is a pivotal derivative of the essential amino acid L-tryptophan. Its significance in the realms of medicinal chemistry, drug discovery, and peptide synthesis is paramount. The strategic introduction of the tert-butoxycarbonyl (Boc) protecting group on the α-amino functionality allows for the controlled and sequential formation of peptide bonds, a cornerstone of solid-phase peptide synthesis (SPPS) and solution-phase methodologies. This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols, and relevant biological pathway context to support its effective utilization in research and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. The presence of the bulky, hydrophobic Boc group and the aromatic indole side chain of tryptophan significantly influences its physical and chemical characteristics.

Quantitative Data Summary

| Property | Value | References |

| Molecular Formula | C₁₆H₂₀N₂O₄ | [1][2] |

| Molecular Weight | 304.34 g/mol | [1][3] |

| Melting Point | 136 °C (decomposes) | [3] |

| Optical Rotation [α]20/D | -20 ± 1° (c = 1% in DMF) | [3] |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), methanol, chloroform, dichloromethane, and ethyl acetate. Sparingly soluble in water. | [4] |

| pKa | ~4.00 (Predicted) | [4] |

| Appearance | White to off-white powder | [4] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

Expected chemical shifts (δ) in CDCl₃:

-

~1.4 ppm (s, 9H): Protons of the tert-butyl group of the Boc protecting group.

-

~3.2-3.4 ppm (m, 2H): β-protons of the tryptophan side chain.

-

~4.5-4.8 ppm (m, 1H): α-proton of the tryptophan backbone.

-

~5.2-5.5 ppm (d, 1H): Amide proton (NH) of the Boc group.

-

~7.0-7.7 ppm (m, 5H): Aromatic protons of the indole ring.

-

~8.1 ppm (s, 1H): Indole NH proton.

-

~10.0-12.0 ppm (br s, 1H): Carboxylic acid proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Expected chemical shifts (δ) in DMSO-d₆:

-

~28.5 ppm: Carbon atoms of the methyl groups of the Boc protecting group.

-

~54.0 ppm: α-carbon of the tryptophan backbone.

-

~80.0 ppm: Quaternary carbon of the Boc protecting group.

-

~110-136 ppm: Carbon atoms of the indole ring.

-

~155-156 ppm: Carbonyl carbon of the Boc protecting group.

-

~170-172 ppm: Carbonyl carbon of the carboxylic acid.

FT-IR (Fourier-Transform Infrared) Spectroscopy

Characteristic vibrational frequencies (cm⁻¹) from a KBr pellet:

-

~3400 cm⁻¹: N-H stretching of the indole ring.

-

~3300 cm⁻¹: N-H stretching of the carbamate.

-

~2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

-

~1710 cm⁻¹: C=O stretching of the carboxylic acid.

-

~1690 cm⁻¹: C=O stretching of the carbamate (Boc group).

-

~1450-1600 cm⁻¹: Aromatic C=C stretching of the indole ring.

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, this compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 305.15. Fragmentation patterns under collision-induced dissociation (CID) would likely involve the loss of the Boc group or parts of it. Common fragments include the loss of isobutylene (56 Da) to give an ion at m/z 249.1, and the subsequent loss of CO₂ (44 Da) to yield the tryptophanyl cation at m/z 205.1.[5][6]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from L-tryptophan and di-tert-butyl dicarbonate (Boc₂O).[7]

Materials:

-

L-Tryptophan

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

1 M Sodium Hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve L-tryptophan (1 equivalent) in a 1:1 mixture of water and dioxane.

-

Add 1 M NaOH solution to the mixture to adjust the pH to ~9-10.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution.

-

Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, adjust the pH of the mixture to ~2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

-

Slowly add hexane to the hot solution until turbidity is observed.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

-

Collect the crystalline solid by vacuum filtration.

-

Wash the crystals with a small amount of cold ethyl acetate/hexane mixture.

-

Dry the crystals under vacuum to yield pure this compound.

Role in Biological Pathways and Experimental Workflows

While this compound itself is a synthetic molecule and not directly involved in natural signaling pathways, its core structure, L-tryptophan, is a crucial precursor to several bioactive molecules. Understanding these pathways provides context for the design of tryptophan-containing peptides and peptidomimetics.

Major Metabolic Pathways of Tryptophan

Tryptophan is metabolized through two primary pathways: the serotonin pathway and the kynurenine pathway.

Workflow for this compound in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in SPPS. The Boc group serves as a temporary protecting group for the α-amino group, which is removed at each cycle to allow for the addition of the next amino acid.

Conclusion

This compound is an indispensable tool in the synthesis of peptides for research, diagnostics, and therapeutic development. A thorough understanding of its chemical properties, handling, and application in synthetic workflows is essential for its successful implementation. This guide provides a foundational understanding for researchers and professionals working with this critical building block.

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

- 1. N-tert-Butoxycarbonyl-L-tryptophan | C16H20N2O4 | CID 83169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound ≥99.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. N-[(tert-Butoxy)carbonyl]-L-tryptophan | 13139-14-5 [chemicalbook.com]

- 5. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Boc-Trp-OH: Structure, Properties, and Application in Peptide Synthesis

This technical guide provides an in-depth overview of N-tert-butoxycarbonyl-L-tryptophan (Boc-Trp-OH), a crucial derivative of the amino acid tryptophan utilized extensively by researchers, scientists, and drug development professionals. In peptide chemistry, precision is paramount, and the correct identification and application of protected amino acids are fundamental to the successful synthesis of peptides and proteins. This document clarifies the structure and properties of two commonly encountered forms of Boc-protected tryptophan and details their application in solid-phase peptide synthesis (SPPS).

Understanding "this compound": A Tale of Two Compounds

The designation "this compound" can refer to two distinct chemical entities, and the differentiation is critical for experimental success. The primary distinction lies in the location and number of the tert-butoxycarbonyl (Boc) protecting groups on the tryptophan molecule.

-

Nα-Boc-L-tryptophan (this compound) : This is the most common form, where the Boc group is attached to the α-amino group of the tryptophan backbone. It is a fundamental building block in peptide synthesis.

-

Nα,N1-bis-Boc-L-tryptophan (Boc-Trp(Boc)-OH) : In this derivative, a second Boc group protects the nitrogen of the indole side chain in addition to the α-amino group. This di-protected form offers specific advantages in preventing side reactions during peptide synthesis.[1]

The selection between these two compounds depends on the specific requirements of the synthetic strategy, particularly the need to prevent modification of the tryptophan indole ring.

Quantitative Data and Physicochemical Properties

The molecular characteristics of these two compounds are summarized below for easy comparison. These properties are essential for accurate reagent measurement and for understanding the behavior of the molecules in chemical reactions.

Table 1: Physicochemical Properties of Nα-Boc-L-tryptophan

| Property | Value |

| Synonyms | Boc-L-tryptophan, N-Boc-L-tryptophan |

| CAS Number | 13139-14-5[2][3] |

| Molecular Formula | C₁₆H₂₀N₂O₄[2][3] |

| Molecular Weight | 304.34 g/mol [2][3] |

| Appearance | White to off-white powder[4] |

| Solubility | Soluble in organic solvents like DMF and DCM[5] |

Table 2: Physicochemical Properties of Nα,N1-bis-Boc-L-tryptophan

| Property | Value |

| Synonyms | Boc-Trp(Boc)-OH, N,1-bis-Boc-L-tryptophan |

| CAS Number | 144599-95-1[6][7] |

| Molecular Formula | C₂₁H₂₈N₂O₆[6][7] |

| Molecular Weight | 404.46 g/mol [7] |

| Appearance | White to slight yellow or beige powder[7] |

| Application | Boc solid-phase peptide synthesis[7] |

Structural Representation

The fundamental difference between the two molecules is the presence of a second Boc protecting group on the indole side chain of tryptophan. The following diagram illustrates the structural composition of both molecules.

References

- 1. advancedchemtech.com [advancedchemtech.com]

- 2. benchchem.com [benchchem.com]

- 3. N-tert-Butoxycarbonyl-L-tryptophan | C16H20N2O4 | CID 83169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. CAS 13139-14-5: N-tert-Butoxycarbonyl-L-tryptophan [cymitquimica.com]

- 6. Boc-Trp(Boc)-OH | C21H28N2O6 | CID 7020330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Boc-Trp(Boc)-OH Novabiochem® | 144599-95-1 [sigmaaldrich.com]

A Comprehensive Technical Guide to the Synthesis of N-alpha-Boc-L-tryptophan

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis of N-alpha-Boc-L-tryptophan, a critical building block in peptide synthesis and drug discovery.[1][2] The tert-butyloxycarbonyl (Boc) protecting group shields the alpha-amino group of L-tryptophan, preventing unwanted side reactions during peptide chain elongation.[2][3] This guide outlines common synthetic methodologies, provides detailed experimental protocols, and presents key quantitative data to aid researchers in the efficient and successful preparation of this essential compound.

Synthesis Methodologies

The most prevalent and widely adopted method for the synthesis of N-alpha-Boc-L-tryptophan involves the reaction of L-tryptophan with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) under basic conditions.[4][5][6] This nucleophilic acyl substitution reaction proceeds readily to form the corresponding N-Boc protected amino acid.[5] Variations in the base, solvent system, and reaction conditions can be employed to optimize yield and purity.

Key Reagents and Their Roles:

-

L-Tryptophan: The starting amino acid.

-

Di-tert-butyl dicarbonate (Boc₂O): The electrophilic source of the Boc protecting group.[3][6]

-

Base (e.g., NaOH, NaHCO₃, Triethylamine): Activates the amino group of tryptophan by deprotonation, enhancing its nucleophilicity. It also neutralizes the acidic byproducts of the reaction.[4][5]

-

Solvent (e.g., Dioxane/Water, THF/Water, Acetonitrile): Provides a medium for the reaction to occur. A mixed aqueous-organic system is often used to dissolve both the polar amino acid and the nonpolar Boc anhydride.[4][7]

Reaction Mechanism and Experimental Workflow

The synthesis of N-alpha-Boc-L-tryptophan follows a straightforward mechanism. The lone pair of electrons on the nitrogen atom of the alpha-amino group of L-tryptophan attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This leads to the formation of a tetrahedral intermediate which then collapses, resulting in the formation of the N-Boc-L-tryptophan, carbon dioxide, and tert-butanol.

Below are diagrams illustrating the general reaction scheme and a typical experimental workflow for the synthesis.

Caption: General reaction scheme for the synthesis of N-alpha-Boc-L-tryptophan.

Caption: A typical experimental workflow for the synthesis and purification.

Experimental Protocols

Below are detailed protocols for two common methods for the synthesis of N-alpha-Boc-L-tryptophan.

Protocol 1: Using Sodium Hydroxide in Dioxane/Water [4]

-

Dissolution: Dissolve L-tryptophan (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Addition of Base and Reagent: To the solution, add 1 M sodium hydroxide (1 equivalent) followed by di-tert-butyl dicarbonate (1 to 1.1 equivalents).

-

Reaction: Stir the mixture at room temperature for 12-24 hours.

-

Work-up:

-

Acidify the reaction mixture to a pH of 2-3 with a dilute acid (e.g., 1 M HCl or 5% citric acid solution).

-

Extract the aqueous layer with ethyl acetate (3 times).

-

-

Isolation:

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

-

Purification (Optional): The crude product can be further purified by recrystallization or silica gel column chromatography.

Protocol 2: Using Triethylamine in Dioxane/Water [7]

-

Dissolution: Dissolve the amino acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) dioxane/water mixture.

-

Addition of Reagent: At room temperature, add 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) (1.1 equivalents) with stirring.

-

Reaction: Continue stirring for approximately 2 hours. The mixture should become homogeneous within the first hour.

-

Work-up:

-

Dilute the mixture with water.

-

Extract the aqueous mixture twice with ethyl acetate to remove the oxime byproduct.

-

Acidify the aqueous layer with a 5% citric acid solution and immediately extract three times with ethyl acetate.

-

-

Isolation:

-

Combine the final ethyl acetate layers, dry over sodium sulfate or magnesium sulfate, and evaporate to obtain the crude Boc-amino acid.

-

Data Presentation

The following table summarizes key quantitative data from a representative synthesis protocol.

| Parameter | Value | Reference |

| Starting Material | L-Tryptophan | [4] |

| Reagent | Di-tert-butyl dicarbonate | [4] |

| Base | 1 M Sodium Hydroxide | [4] |

| Solvent | 1:1 Water-Dioxane | [4] |

| Reaction Time | 24 hours | [4] |

| Reaction Temperature | Room Temperature | [4] |

| Yield | 69% | [4] |

| Melting Point | 136–138 °C | [4] |

| Appearance | White solid | [4] |

Conclusion

The synthesis of N-alpha-Boc-L-tryptophan is a well-established and robust procedure crucial for the advancement of peptide-based therapeutics and research. The use of di-tert-butyl dicarbonate provides a reliable method for the protection of the alpha-amino group of L-tryptophan, enabling its use in further synthetic transformations. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize this important compound. Careful control of reaction conditions and appropriate purification techniques are key to obtaining high yields and purity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 7. peptide.com [peptide.com]

A Comprehensive Technical Guide to Boc-Trp-OH for Researchers and Drug Development Professionals

Introduction

Nα-(tert-Butoxycarbonyl)-L-tryptophan, commonly abbreviated as Boc-Trp-OH, is a pivotal protected amino acid derivative extensively utilized in synthetic chemistry, particularly in the realm of peptide synthesis and drug discovery. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function provides stability and prevents undesirable side reactions during peptide chain elongation. This guide offers an in-depth overview of this compound, including its chemical properties, supplier information, detailed experimental protocols, and its relevance in the context of major tryptophan metabolic pathways.

Physicochemical Properties and CAS Number

This compound is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| CAS Number | 13139-14-5 |

| Molecular Formula | C16H20N2O4 |

| Molecular Weight | 304.34 g/mol |

| Melting Point | ~136 °C (decomposes) |

| Appearance | White to off-white powder |

| Optical Rotation | [α]20/D ~ -20° (c=1 in methanol) |

Supplier Information and Purity Specifications

A variety of chemical suppliers offer this compound, with purity levels typically suitable for peptide synthesis and other research applications. The following table provides a non-exhaustive list of suppliers and their commonly specified purity levels. It is recommended to consult the supplier's certificate of analysis for lot-specific data.

| Supplier | Purity Specification (Typical) |

| Sigma-Aldrich | ≥99.0% (TLC) |

| Chem-Impex | ≥99% (HPLC) |

| TCI America | >98.0% (HPLC) |

| Santa Cruz Biotechnology | For Research Use Only |

| Capot Chemical | 98% (Min, HPLC) |

| Omizzur | 97% min (HPLC) |

| Ottokemi | ≥97.0% (HPLC) |

Solubility Data

The solubility of this compound is a critical parameter for its use in solution-phase and solid-phase synthesis. Generally, it exhibits poor solubility in water but is soluble in various organic solvents.

| Solvent | Solubility |

| Water | Sparingly soluble |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl sulfoxide (DMSO) | Soluble |

| Methanol | Soluble[1] |

| Dichloromethane (DCM) | Soluble |

| Chloroform | Soluble[2] |

| Ethyl Acetate | Soluble[2] |

| Acetone | Soluble[2] |

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). Below are detailed protocols for its incorporation into a peptide chain using the Boc-protection strategy and the subsequent deprotection of the Boc group.

Protocol 1: Coupling of this compound in Boc-SPPS

This protocol describes a single coupling cycle for adding a this compound residue to a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).

Materials:

-

Peptide-resin with a free amino group

-

This compound

-

Coupling agent (e.g., HBTU, HATU, or DCC)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Isopropanol (IPA)

-

Nitrogen gas for inert atmosphere

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for another 30 minutes.

-

Activation of this compound:

-

In a separate reaction vessel, dissolve this compound (3 equivalents relative to the resin substitution) and the coupling agent (e.g., HBTU, 3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the mixture and allow it to pre-activate for 5-10 minutes.

-

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Add the activated this compound solution to the resin.

-

Agitate the mixture under a nitrogen atmosphere for 2-4 hours at room temperature.

-

-

Washing:

-

Drain the reaction mixture.

-

Wash the resin sequentially with DMF (3 times), DCM (3 times), and IPA (2 times).

-

Dry the resin under vacuum.

-

-

Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Nα-Boc protecting group to liberate the amino group for the next coupling cycle.

Materials:

-

Boc-protected peptide-resin

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Dithiothreitol (DTT) or other scavengers (if required for other amino acids in the sequence)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Pre-wash: Wash the Boc-protected peptide-resin with DCM (3 times).

-

Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM. When tryptophan is present, the addition of a scavenger like 0.5% dithiothreitol (DTE) is recommended to prevent side reactions.[3]

-

Agitate the mixture for 5 minutes, drain, and add a fresh solution of 50% TFA in DCM.

-

Continue agitation for an additional 20-30 minutes at room temperature.

-

-

Washing:

-

Drain the TFA solution.

-

Wash the resin thoroughly with DCM (3 times) to remove residual acid.

-

-

Neutralization:

-

Wash the resin with a 5-10% solution of DIPEA in DMF (2 times, 5 minutes each) to neutralize the trifluoroacetate salt of the newly formed amino group.

-

-

Final Washing: Wash the resin with DMF (3 times) and DCM (3 times) to prepare it for the next coupling step.

Relevance in Tryptophan Signaling Pathways

Tryptophan is a precursor to several critical signaling molecules, and its metabolism is divided into two main pathways: the kynurenine pathway and the serotonin pathway. This compound is an essential building block for synthesizing peptide-based tools, such as enzyme substrates or inhibitors, to study the enzymes and receptors involved in these pathways.

The Kynurenine Pathway

Approximately 95% of tryptophan is metabolized through the kynurenine pathway, which plays a crucial role in immune regulation and neuroactivity.[4] Key enzymes in this pathway, such as indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), are important targets in drug development, particularly in oncology and neurodegenerative diseases.

Caption: A simplified diagram of the kynurenine pathway of tryptophan metabolism.

The Serotonin Pathway

A smaller fraction of tryptophan is converted into the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), which is vital for mood regulation, sleep, and appetite.[2] This two-step enzymatic process is a key focus in neuroscience and pharmacology.

Caption: The enzymatic pathway for the synthesis of serotonin from tryptophan.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a single cycle of Boc-SPPS, as detailed in the experimental protocols.

Caption: A flowchart illustrating one cycle of Boc-solid-phase peptide synthesis.

Conclusion

This compound is an indispensable reagent for researchers in peptide chemistry and drug development. Its well-defined properties and established protocols for use in SPPS make it a reliable building block for the synthesis of complex peptides. Furthermore, its application in creating tools to probe the intricate tryptophan metabolic pathways highlights its importance in advancing our understanding of human health and disease. This guide provides the foundational technical information required for the effective utilization of this compound in a research setting.

References

An In-depth Technical Guide to the Solubility of Boc-Trp-OH in Different Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-α-tert-Butoxycarbonyl-L-tryptophan (Boc-Trp-OH), a critical reagent in peptide synthesis and various areas of drug discovery. Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development.

Data Presentation: Solubility of this compound

The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of common organic solvents. It is important to note that quantitative data for this specific compound is not widely published in peer-reviewed literature; therefore, some data is derived from product specifications and related compounds.

| Solvent | Chemical Formula | Polarity Index | Solubility (at approx. 20-25°C) | Notes |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Clearly soluble (≥ 152.17 mg/mL) | Based on "1 mmole in 2 ml DMF" specification.[1] |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 7.2 | Soluble | Qualitative data indicates good solubility.[2] |

| Methanol | CH₃OH | 5.1 | Soluble | Qualitative data indicates good solubility.[2] |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Soluble | Qualitative data indicates good solubility.[3] |

| Chloroform | CHCl₃ | 4.1 | Soluble | |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Soluble | |

| Acetone | C₃H₆O | 5.1 | Soluble | |

| Water | H₂O | 10.2 | Less soluble | This compound is significantly less soluble in water compared to the listed organic solvents.[3] |

Experimental Protocols

Methodology for Determining Equilibrium Solubility of this compound

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol outlines the steps to determine the solubility of this compound in a given organic solvent.

1. Materials and Reagents:

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a scintillation vial. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial on an orbital shaker or use a magnetic stir bar and stirrer. Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. A typical duration is 24-48 hours.

-

-

Phase Separation:

-

After the equilibration period, allow the suspension to settle for a short period.

-

To separate the undissolved solid from the saturated solution, centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

-

Quantification of Solute Concentration:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using HPLC with a UV detector to generate a calibration curve. The tryptophan moiety in this compound allows for strong UV absorbance, typically around 280 nm.

-

Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine the concentration of this compound from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100mL.

-

Mandatory Visualizations

Diagrams of Relevant Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to the use and analysis of this compound.

References

A Technical Guide to the Physical Characteristics of Boc-Trp-OH Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical characteristics of Nα-(tert-Butoxycarbonyl)-L-tryptophan (Boc-Trp-OH), a critical reagent in peptide synthesis. The information presented is intended to support research, development, and quality control processes by providing key data points and standardized experimental protocols.

Physicochemical Properties

This compound is a derivative of the essential amino acid L-tryptophan, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is fundamental for its application in solid-phase peptide synthesis (SPPS).[1][2] The physical properties of the powder are crucial for handling, storage, and reaction setup.

The quantitative physical characteristics of this compound are summarized in the tables below. Note that values can vary slightly between suppliers and based on the purity of the sample.

Table 1: General Physical Properties of this compound Powder

| Property | Value | Citations |

| Appearance | White to off-white or light yellow powder/crystal. | [2][3] |

| Melting Point | 108 - 136 °C (with decomposition) | [3][4] |

| Density | ~1.27 g/cm³ | [3] |

| Form | Solid powder | [4] |

Table 2: Chemical and Spectroscopic Data for this compound

| Property | Value | Citations |

| CAS Number | 13139-14-5 | [5] |

| Molecular Formula | C₁₆H₂₀N₂O₄ | [6] |

| Molecular Weight | 304.34 g/mol | [5][6] |

| Optical Rotation [α]20/D | -20 ± 1° (c=1 in DMF) |

Solubility Profile

The solubility of this compound is a critical factor for its use in solution-phase and solid-phase peptide synthesis.

This compound exhibits poor solubility in aqueous solutions but is soluble in several common organic solvents.[2][3]

Table 3: Qualitative Solubility of this compound

| Solvent | Solubility | Citations |

| Water | Not very soluble / Insoluble | [2][3] |

| Dimethylformamide (DMF) | Soluble | [2][3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [3][4] |

| Methanol | Soluble | [3] |

| Dichloromethane (DCM) | Soluble | [2][4] |

| Chloroform | Soluble | [4] |

| Ethyl Acetate | Soluble | [4] |

| Acetone | Soluble | [4] |

Experimental Protocols

Standardized protocols are essential for the accurate and reproducible determination of physical properties.

The capillary method is a standard technique for determining the melting point of a crystalline solid.[7][8] Pure compounds typically exhibit a sharp melting range, while impurities can cause depression and broadening of the range.[7]

Protocol:

-

Sample Preparation: Ensure the this compound powder is completely dry. If necessary, grind the crystals into a fine, uniform powder using a mortar and pestle.[9][10]

-

Capillary Tube Loading: Press the open end of a capillary tube (sealed at one end) into the powder until a small amount (2-3 mm in height) enters the tube.[9]

-

Sample Packing: Invert the tube and tap it gently on a hard surface to pack the powder tightly into the sealed end. Dropping the tube through a long, vertical glass tube can aid in compaction.[10][11]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[8]

-

Heating:

-

For an unknown melting point, perform a rapid heating (10-20 °C/min) to find an approximate range.[10]

-

For a precise measurement, start heating at a moderate rate until the temperature is about 15-20 °C below the expected melting point.[9]

-

Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[9]

-

-

Observation and Recording:

This protocol provides a systematic approach to classifying a compound based on its solubility in a series of solvents, which can indicate the presence of certain functional groups.[12][13]

Protocol:

-

Initial Test: Add approximately 20-30 mg of this compound powder to a small test tube.

-

Water Solubility: Add 1 mL of deionized water to the test tube. Shake vigorously for 30-60 seconds.[13] Observe if the solid dissolves completely. This compound is expected to be insoluble.

-

Acid/Base Solubility: If the compound is insoluble in water, proceed with the following tests in separate tubes:

-

5% NaOH Solution: Add 1 mL of 5% NaOH. Shake vigorously. Solubility indicates an acidic functional group (e.g., carboxylic acid).[14]

-

5% NaHCO₃ Solution: Add 1 mL of 5% NaHCO₃. Shake vigorously. Solubility indicates a strong acid, such as a carboxylic acid.[14]

-

5% HCl Solution: Add 1 mL of 5% HCl. Shake vigorously. Solubility indicates a basic functional group (e.g., an amine).[14]

-

-

Organic Solvent Solubility: Test solubility in various organic solvents (DMF, DMSO, Methanol, etc.) by adding ~1 mL of the solvent to a fresh sample and observing dissolution.

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[15][16]

Protocol:

-

Sample Preparation: Add an excess amount of this compound powder to a flask or vial containing a known volume of the desired solvent (e.g., a specific buffer or organic solvent).[16][17]

-

Equilibration: Seal the flask and agitate it at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[15][16]

-

Phase Separation: After equilibration, separate the saturated solution from the excess solid. This is typically achieved by centrifugation followed by filtration through a low-binding syringe filter (e.g., PTFE).[16][17]

-

Quantification: Accurately dilute a known volume of the clear, saturated filtrate. Analyze the concentration of this compound in the diluted sample using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[15][17]

-

Calculation: Use a pre-established calibration curve to determine the concentration of the analyte in the saturated solution, which represents its solubility. Report the result in units such as mg/mL or mol/L at the specified temperature.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental protocols described above.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Qualitative Solubility Classification.

References

- 1. peptide.com [peptide.com]

- 2. CAS 13139-14-5: N-tert-Butoxycarbonyl-L-tryptophan [cymitquimica.com]

- 3. Boc-L-Tryptophan (this compound) BP EP USP CAS 13139-14-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. N-[(tert-Butoxy)carbonyl]-L-tryptophan | 13139-14-5 [chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. N-tert-Butoxycarbonyl-L-tryptophan | C16H20N2O4 | CID 83169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. westlab.com [westlab.com]

- 9. jk-sci.com [jk-sci.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. csub.edu [csub.edu]

- 14. scribd.com [scribd.com]

- 15. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 17. dissolutiontech.com [dissolutiontech.com]

A Technical Deep Dive: Unveiling the Core Differences Between Boc-Trp-OH and Fmoc-Trp-OH for Advanced Peptide Synthesis

For Immediate Release

Shanghai, China – December 13, 2025 – In the intricate landscape of peptide synthesis, the strategic selection of protecting groups for amino acids is a critical determinant of success. This is particularly true for tryptophan, an amino acid with a reactive indole side chain susceptible to modification during synthesis. This technical guide provides an in-depth analysis of two cornerstone protected tryptophan derivatives: N-α-tert-butyloxycarbonyl-L-tryptophan (Boc-Trp-OH) and N-α-(9-fluorenylmethoxycarbonyl)-L-tryptophan (Fmoc-Trp-OH). This document, tailored for researchers, scientists, and drug development professionals, elucidates the fundamental differences in their chemical properties, stability, and application in solid-phase peptide synthesis (SPPS), thereby guiding the rational selection of the optimal reagent for specific research and development needs.

Core Chemical Differences and Strategic Implications

The primary distinction between this compound and Fmoc-Trp-OH lies in the nature of their α-amino protecting groups, which dictates the entire synthetic strategy. The Boc group is acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved under mild basic conditions, most commonly with piperidine. This fundamental difference in deprotection chemistry has profound implications for orthogonality, side-chain protection strategies, and the overall robustness of the peptide synthesis process.[1]

The choice between Boc and Fmoc strategies often depends on the specific peptide sequence. For instance, sequences containing acid-sensitive residues may be better suited for the milder deprotection conditions of the Fmoc strategy.[] Conversely, the Boc strategy can be advantageous for long or aggregation-prone sequences.

A crucial aspect of tryptophan chemistry in peptide synthesis is the protection of its indole side chain to prevent unwanted side reactions, such as alkylation and oxidation.[3] In Fmoc-based SPPS, the use of a doubly protected derivative, Fmoc-Trp(Boc)-OH, is highly recommended, especially in sequences containing arginine.[3][4] The Boc group on the indole nitrogen provides robust protection against side reactions that can occur during the acidic cleavage of other side-chain protecting groups.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and Fmoc-Trp-OH, providing a basis for comparison in selecting the appropriate building block for peptide synthesis.

| Property | This compound | Fmoc-Trp-OH | Fmoc-Trp(Boc)-OH |

| Molecular Formula | C₁₆H₂₀N₂O₄ | C₂₆H₂₂N₂O₄ | C₃₁H₃₀N₂O₆ |

| Molecular Weight | 304.34 g/mol | 426.46 g/mol | 526.58 g/mol [6] |

| Appearance | White to off-white crystalline solid[7] | White to beige powder[8] | White to off-white crystalline powder[6] |

| Solubility | Soluble in DMF, DMSO[7] | Soluble in DMF[8] | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[9] |

| Melting Point | ~137 °C | ~175 °C | ~97 °C[6] |

Table 1: Physicochemical Properties

| Parameter | This compound | Fmoc-Trp-OH |

| Deprotection Condition | Strong acid (e.g., TFA)[1] | Mild base (e.g., 20% piperidine in DMF)[1] |

| pH of Deprotection | pH 1-2[] | pH 10-12[] |

| Deprotection Kinetics | Generally slower than Fmoc deprotection | Rapid, often complete within minutes[] |

| Stability to Base | Stable | Labile |

| Stability to Acid | Labile | Stable[10] |

Table 2: Deprotection and Stability Comparison

Deprotection Mechanisms and Logical Workflows

The distinct deprotection mechanisms of the Boc and Fmoc groups are central to their application in orthogonal peptide synthesis strategies.

Boc Deprotection Pathway

The acid-catalyzed removal of the Boc group proceeds through a unimolecular elimination (E1) mechanism. Protonation of the carbonyl oxygen of the Boc group is followed by the loss of a stable tert-butyl cation, which is subsequently quenched or deprotonated to isobutylene. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.

Caption: Boc deprotection pathway via an E1 mechanism.

Fmoc Deprotection Pathway

The base-catalyzed removal of the Fmoc group occurs via a base-induced β-elimination (E1cB) mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system. The resulting carbanion undergoes elimination to form dibenzofulvene and the carbamate anion, which then decarboxylates to yield the free amine. The dibenzofulvene is trapped by the amine base.

Caption: Fmoc deprotection pathway via an E1cB mechanism.

Experimental Protocols

The following are generalized experimental protocols for the coupling and deprotection of this compound and Fmoc-Trp-OH in solid-phase peptide synthesis.

This compound Coupling and Deprotection in SPPS

Materials:

-

This compound

-

Resin with a free amino group (e.g., MBHA resin)

-

Coupling reagent (e.g., HBTU)

-

Base (e.g., DIPEA)

-

Solvent (e.g., DMF, DCM)

-

Deprotection solution: 50% TFA in DCM

-

Neutralization solution: 5% DIPEA in DCM

Protocol:

-

Resin Swelling: Swell the resin in DCM for 30 minutes.

-

Boc Deprotection:

-

Treat the resin with 50% TFA in DCM for 5 minutes.

-

Drain the solution and treat with fresh 50% TFA in DCM for 20-30 minutes.[11]

-

Wash the resin with DCM (3x) and IPA (2x).

-

-

Neutralization:

-

Wash the resin with DCM (2x).

-

Treat the resin with 5% DIPEA in DCM for 2 minutes (2x).

-

Wash the resin with DCM (3x).

-

-

Coupling:

-

Dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the solution.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor coupling completion with a Kaiser test.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

Caption: General workflow for a this compound coupling cycle in SPPS.

Fmoc-Trp(Boc)-OH Coupling and Deprotection in SPPS

Materials:

-

Fmoc-Trp(Boc)-OH[4]

-

Resin with a free amino group (e.g., Rink Amide resin)

-

Coupling reagent (e.g., HBTU)

-

Base (e.g., DIPEA)

-

Solvent (e.g., DMF)

-

Deprotection solution: 20% piperidine in DMF

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain the solution and treat with fresh 20% piperidine in DMF for 10-15 minutes.

-

Wash the resin with DMF (5x).

-

-

Coupling:

-

Dissolve Fmoc-Trp(Boc)-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the solution.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor coupling completion with a Kaiser test.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

Caption: General workflow for an Fmoc-Trp(Boc)-OH coupling cycle in SPPS.

Conclusion

The choice between this compound and Fmoc-Trp-OH is a critical decision in peptide synthesis that influences the entire manufacturing process. The acid-labile nature of the Boc group contrasts sharply with the base-lability of the Fmoc group, each offering distinct advantages and disadvantages. For Fmoc-based strategies, the use of Fmoc-Trp(Boc)-OH is strongly advocated to mitigate side reactions involving the tryptophan indole ring. A thorough understanding of the chemical properties, stability, and reaction mechanisms of these protected amino acids, as outlined in this guide, is paramount for the successful synthesis of complex tryptophan-containing peptides for research, diagnostics, and therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. researchgate.net [researchgate.net]

- 8. Effective synthesis of kynurenine-containing peptides via on-resin ozonolysis of tryptophan residues: synthesis of cyclomontanin B - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Fmoc-Trp(Boc)-OH | 143824-78-6 [chemicalbook.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. chempep.com [chempep.com]

Applications of Boc-Protected Tryptophan in Biochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptophan, an essential amino acid, is a fundamental component of proteins and peptides, playing a crucial role in their structure and function. Its unique indole side chain contributes to aromatic interactions, fluorescence properties, and serves as a precursor to vital biomolecules like serotonin and melatonin. In the realm of peptide synthesis and drug discovery, the chemical manipulation of tryptophan is often necessary to enhance the properties of synthetic peptides for specific therapeutic or research applications. The use of a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group of tryptophan (Boc-Trp-OH) is a cornerstone of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). This protective measure is essential to prevent unwanted side reactions during the stepwise elongation of the peptide chain, ensuring the synthesis of the desired peptide sequence with high fidelity.[1][2][3] This guide provides an in-depth technical overview of the applications of Boc-protected tryptophan in biochemistry, focusing on its use in peptide synthesis, drug development, and as a molecular probe.

Boc-Protected Tryptophan in Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group is a vital tool in SPPS, a technique that has revolutionized the synthesis of peptides by allowing for their assembly on an insoluble resin support.[4][5] The Boc group shields the α-amino group of tryptophan, preventing it from reacting out of turn while the carboxyl group of the subsequent amino acid is activated for coupling.

The Boc/Bzl Protection Strategy

In the Boc/Bzl (benzyl) protection scheme, the α-amino group is temporarily protected by the acid-labile Boc group, while more permanent benzyl-based protecting groups are used for reactive side chains. The Boc group is removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), while the benzyl-based groups require stronger acids like hydrofluoric acid (HF) for cleavage.[6]

During Boc deprotection, the formation of tert-butyl cations can lead to undesired alkylation of the electron-rich indole ring of tryptophan. To prevent this side reaction, scavengers such as dithiothreitol (DTE) or thioanisole are typically added to the cleavage solution to trap these reactive carbocations.[3][6][7]

Indole Protection of Tryptophan

While this compound can be used directly in SPPS, side reactions involving the indole ring can still occur. To further minimize these, derivatives such as Boc-Trp(For)-OH (formyl protection) or Boc-Trp(Boc)-OH (indole protected with a second Boc group) are employed.[8][9][10][11] The formyl group is base-labile and can be removed during the final cleavage from the resin.[9] The indole-Boc group offers robust protection against electrophilic attack during acid-mediated cleavage steps.[8]

Data Presentation: Quantitative Analysis

The efficiency of coupling and the overall yield of peptide synthesis are critical parameters. The choice of coupling reagent significantly impacts these outcomes, especially for sterically hindered amino acids like tryptophan.

Comparison of Coupling Reagents for Boc-Amino Acids

| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |

| HATU | Aminium/Uronium Salt | >95[12] | Very Fast[12] | Very Low[1][13] | Highly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[12] |

| HBTU | Aminium/Uronium Salt | 90-95[12] | Fast[12] | Low[1][13] | A cost-effective and reliable option for routine and challenging couplings.[12] |

| DIC/HOBt | Carbodiimide/Additive | >97[13] | Moderate[13] | Low to Moderate[13] | A classic and economical choice. The use of HOBt is crucial to suppress racemization.[13] |

| COMU | Aminium/Uronium Salt | >99[13] | Very Fast[13] | Very Low[13] | A third-generation uronium reagent with high reactivity and an improved safety profile.[13] |

Yields of Peptides Synthesized Using Boc-SPPS

The following table presents examples of yields obtained for peptides containing tryptophan synthesized via modified Boc-SPPS.

| Peptide Sequence | Synthesis Method | Overall Yield (%) | Reference |

| Peptide Thioester 18 (contains Trp) | Modified Boc-SPPS | Not specified | [6] |

| Gramicidin A (contains 4 Trp residues) | Boc Chemistry | 5-24 | [14] |

| Argyrin A analogues (contain Trp analogues) | Fmoc/tBu SPPS & Macrocyclization | >80 (for Trp analogues) | [12] |

Biological Activity of Tryptophan-Containing Peptides

Boc-protected tryptophan is a key building block in the synthesis of bioactive peptides, including antimicrobial peptides (AMPs). The tryptophan residues in these peptides often play a critical role in their interaction with microbial membranes.

Table 3: Minimum Inhibitory Concentrations (MIC) of Tryptophan-Rich Antimicrobial Peptides

| Peptide | Target Organism | MIC (μM) | Reference |

| Pac-525 | E. coli | 2 | [15] |

| Pac-525 | S. aureus | 4 | [15] |

| dCATH | S. aureus ATCC 29213 | 1 | [7][14] |

| dCATH | E. coli ATCC 25922 | 2 | [7][14] |

| dCATH(1-17) | S. aureus ATCC 29213 | 1 | [7][14] |

| dCATH(1-17) | E. coli ATCC 25922 | 2 | [7][14] |

| Cecropin B2 | E. coli | 0.207 (mg/mL) | [16] |

| Cecropin B2 | S. aureus | 1.656 (mg/mL) | [16] |

Table 4: Binding Affinities of Tryptophan-Containing Peptides

| Receptor/Peptide | Ligand | Binding Affinity (Ka) [M-1] | Reference |

| Glucose Naphtho Crown Ether | H-L-Trp-OH | 1.6 x 103 | [17] |

| Glucose Naphtho Crown Ether | H-Trp-Gly-Gly-OH | 3.3 x 103 | [17][18] |

| Glucose Naphtho Crown Ether | H-Gly-Trp-Gly-OH | 3.1 x 103 | [17][18] |

| Serotonin Binding Protein (45 kDa) | NAP[3H]5-HT | 0.8 nM (Kd) | [19] |

| Serotonin Binding Protein (56 kDa) | NAP[3H]5-HT | 0.02 nM (Kd) | [19] |

| 5-HT2 Receptor | R-125I-DOI | 1.26 nM (Kd) | [20] |

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful application of Boc-protected tryptophan in biochemical research.

Manual Solid-Phase Peptide Synthesis (SPPS) of a Tryptophan-Containing Peptide

This protocol outlines the general steps for the manual synthesis of a peptide containing a Boc-protected tryptophan residue.

Materials:

-

Pre-loaded resin (e.g., Merrifield or Wang resin)

-

Boc-protected amino acids (including this compound or a derivative)

-

Coupling reagent (e.g., HATU, HBTU, or DIC/HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Scavengers (e.g., dithiothreitol, thioanisole)

-

Cleavage cocktail (e.g., TFA/scavenger mixture)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the pre-loaded resin in DCM in a reaction vessel for 30-60 minutes.[21][22]

-

Boc Deprotection:

-

Neutralization: Neutralize the resin-bound amine salt by washing with a 5-10% solution of DIPEA in DCM or DMF (2 x 2 minutes). Wash the resin with DMF.[1][3]

-

Amino Acid Coupling (Example with HATU):

-

In a separate vessel, dissolve the Boc-protected amino acid (3-4 equivalents), HATU (3-4 equivalents), and HOBt (optional, 3-4 equivalents) in DMF.

-

Add DIPEA (6-8 equivalents) to the solution to activate the amino acid.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for 15-60 minutes.[1]

-

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[21]

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM.[1]

-

Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling and deprotection of the N-terminal Boc group, wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail (e.g., TFA containing scavengers like thioanisole and water) to the resin and agitate for 2-3 hours.[23]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the peptide pellet under vacuum.

Automated Solid-Phase Peptide Synthesis (SPPS)

Automated peptide synthesizers streamline the repetitive steps of SPPS, offering increased efficiency and reproducibility.[1][4][5] The general principle remains the same as manual synthesis, with the instrument performing the reagent additions, washings, and reaction timing.

General Automated SPPS Cycle:

-

Resin Loading: The appropriate resin is loaded into the reaction vessel of the synthesizer.

-

Programing the Sequence: The desired peptide sequence and synthesis protocol (including deprotection times, coupling times, and wash cycles) are programmed into the synthesizer's software.

-

Reagent Preparation: Solutions of Boc-protected amino acids, coupling reagents, deprotection reagents, and washing solvents are placed in the instrument's reservoirs.

-

Automated Synthesis: The synthesizer automatically performs the following cycle for each amino acid:

-

Boc deprotection with TFA.

-

Washing with appropriate solvents.

-

Coupling of the next Boc-protected amino acid using the selected activation method.

-

Washing to remove excess reagents and byproducts.

-

-

Final Cleavage: After the final amino acid is coupled and the N-terminal Boc group is removed, the peptide is typically cleaved from the resin manually using a cleavage cocktail as described in the manual synthesis protocol.

HPLC Purification of Tryptophan-Containing Peptides

High-performance liquid chromatography (HPLC) is the standard method for purifying synthetic peptides.[15] Reversed-phase HPLC (RP-HPLC) separates peptides based on their hydrophobicity.

Protocol:

-

Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile containing 0.1% TFA. Filter the solution to remove any particulates.[15]

-

Analytical HPLC:

-

Column: C18 analytical column (e.g., 4.6 mm I.D.).

-

Mobile Phase A: Water with 0.1% TFA.

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically used (e.g., 5-60% B over 30 minutes).

-

Detection: Monitor the absorbance at 220 nm (for the peptide backbone) and 280 nm (for the tryptophan indole ring).[2]

-

-

Preparative HPLC:

-

Based on the retention time of the desired peptide from the analytical run, develop a gradient for preparative purification on a larger C18 column.

-

Inject the crude peptide solution and collect fractions corresponding to the major peak.

-

-

Fraction Analysis: Analyze the collected fractions by analytical HPLC or mass spectrometry to confirm the purity and identity of the peptide.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.[15]

Mandatory Visualizations

Signaling Pathways

Tryptophan is the precursor to the neurotransmitter serotonin, which exerts its effects through a variety of receptors, and is also metabolized through the kynurenine pathway. Boc-protected tryptophan is instrumental in synthesizing peptide-based tools to study these pathways.

Caption: Simplified Serotonin Signaling Pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. peptide.com [peptide.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. The Critical Role of Tryptophan in the Antimicrobial Activity and Cell Toxicity of the Duck Antimicrobial Peptide DCATH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. EP1343808A2 - Process for the synthesis of a peptide having a trp residue - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. Tryptophan as an evolutionarily conserved signal to brain serotonin: molecular evidence and psychiatric implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. Frontiers | The Critical Role of Tryptophan in the Antimicrobial Activity and Cell Toxicity of the Duck Antimicrobial Peptide DCATH [frontiersin.org]

- 15. Solution Structure of a Novel Tryptophan-Rich Peptide with Bidirectional Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Binding of tryptophan and tryptophan-containing peptides in water by a glucose naphtho crown ether - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BJOC - Binding of tryptophan and tryptophan-containing peptides in water by a glucose naphtho crown ether [beilstein-journals.org]

- 19. Photoaffinity labeling of the two forms of serotonin binding protein: peptide mapping of the binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Binding to the serotonin 5-HT2 receptor by the enantiomers of 125I-DOI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. wernerlab.weebly.com [wernerlab.weebly.com]

- 22. bachem.com [bachem.com]

- 23. luxembourg-bio.com [luxembourg-bio.com]

An In-depth Technical Guide to Boc-Trp-OH Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, applications, and biological significance of Boc-Trp-OH derivatives in the field of medicinal chemistry. The strategic incorporation of these protected tryptophan analogues into peptide structures is a cornerstone of modern drug discovery, enabling the development of novel therapeutics with enhanced stability and biological activity.

Introduction to this compound and its Derivatives

Nα-tert-butyloxycarbonyl-L-tryptophan (this compound) is a pivotal building block in peptide synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group prevents unwanted side reactions during peptide chain elongation, a fundamental requirement for the controlled, stepwise assembly of amino acids.[1] Beyond the parent compound, a variety of derivatives have been engineered to address specific challenges in peptide synthesis and to modulate the properties of the final peptide.

The indole side chain of tryptophan, while crucial for the biological activity of many peptides, is susceptible to modification during synthesis and cleavage.[1] To mitigate these side reactions, derivatives with protected indole nitrogens are frequently employed. Common derivatives include:

-

Boc-Trp(Boc)-OH: Offers protection for the indole nitrogen, enhancing stability.

-

Boc-Trp(For)-OH: The formyl (For) group provides robust protection for the indole ring, which can be removed under specific conditions.[2]

-

Fmoc-Trp(Boc)-OH: Utilized in Fmoc-based solid-phase peptide synthesis (SPPS), where the Boc group on the indole side chain minimizes side reactions, particularly in sequences containing arginine.[3]

The choice of the specific this compound derivative depends on the synthetic strategy (Boc or Fmoc chemistry), the specific peptide sequence, and the desired properties of the final product.

Synthesis of Peptides Incorporating this compound Derivatives

The primary method for incorporating this compound derivatives into peptides is Solid-Phase Peptide Synthesis (SPPS). SPPS allows for the efficient and controlled assembly of peptide chains on a solid resin support.[4]

General Workflow for Boc-SPPS

The following diagram illustrates a typical cycle in Boc-based solid-phase peptide synthesis.

References

- 1. Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. bachem.com [bachem.com]

- 4. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Boc-Trp-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Nα-Boc-L-tryptophan (Boc-Trp-OH) and its derivatives in solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl protection strategy. This document outlines the critical considerations for incorporating tryptophan into peptide sequences, detailed experimental protocols, and a summary of relevant performance data.

The indole side chain of tryptophan is susceptible to oxidation and alkylation under the acidic conditions used for Boc group removal and final cleavage from the resin.[1] Therefore, protection of the indole nitrogen is often necessary to minimize side reactions and improve the purity and yield of the final peptide. Common protecting groups for the tryptophan indole in Boc-SPPS are the formyl (For) group (Boc-Trp(For)-OH) or the tert-butyloxycarbonyl (Boc) group (Boc-Trp(Boc)-OH).[2][3] The use of these derivatives, particularly Boc-Trp(Boc)-OH, can significantly reduce side reactions such as the reattachment of cleaved protecting groups to the indole ring.[4]

Data Presentation: Performance of Reagents in Boc-SPPS

The selection of coupling reagents and cleavage conditions significantly impacts the efficiency of peptide synthesis and the purity of the final product. The following table summarizes key quantitative data for various reagents and conditions commonly employed in Boc-SPPS, with a focus on the incorporation of tryptophan.

| Parameter | Reagent/Condition | Typical Value | Remarks | References |

| Coupling Efficiency | DIC/HOBt | 95 - 98% | Cost-effective but slower reaction rates. | [5] |

| HBTU/DIPEA | >99% | Fast and efficient, widely used for standard couplings. | [6] | |

| HATU/DIPEA | >99.5% | Highly reactive, effective for sterically hindered amino acids. | [6] | |

| Racemization | DIC/HOBt | Low | HOBt is essential to suppress racemization. | [7] |

| HBTU/DIPEA | Low | Generally low, but can be higher for sensitive amino acids compared to HATU. | [6] | |

| HATU/DIPEA | Very Low | Recommended for sensitive amino acids to minimize racemization. | [6] | |

| Boc Deprotection Time | 50% TFA in DCM | 20 - 30 min | Standard condition for Nα-Boc removal. A 5-minute pre-wash is often included. | [2] |

| Indole-Boc Deprotection | TFA/H₂O/DCM (10:2:88) | ~69% in 1 hr | Data for Fmoc-Trp(Boc)-OH, indicates the lability of the indole Boc group to mild acid. | [8] |

| Indole-For Deprotection | 10% Piperidine in DMF | ~2 hrs at 0-5°C | Performed prior to final cleavage if the formyl group is used. | [9] |

| Thiolytic Cleavage | During low-high HF/TFMSA | Can be removed during cleavage with the addition of a thiol scavenger. | [10] | |

| Final Cleavage Yield | HF Cleavage | Variable | Highly effective but requires specialized equipment. | [10][11] |

| TFMSA Cleavage | Variable | An alternative to HF that does not require special apparatus. | [10][12] |

Experimental Protocols

The following are detailed protocols for the manual synthesis of a peptide containing tryptophan using Boc-SPPS.

Resin Loading: Attachment of the First Amino Acid to Merrifield Resin

This protocol describes the attachment of the C-terminal amino acid to a chloromethylated polystyrene resin (Merrifield resin) via the cesium salt method.

Materials:

-

Merrifield Resin (1% DVB, 1.0 meq/g)

-

Boc-protected amino acid

-

Cesium carbonate (Cs₂CO₃)

-

Methanol (MeOH)

-

Deionized water

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Cesium Salt Formation:

-

Dissolve the Boc-amino acid (1.0 eq) in methanol (5 mL/mmol) and add deionized water (0.5 mL/mmol).

-

Titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.

-

Evaporate the mixture to dryness under reduced pressure.

-

Add DMF (2.5 mL/mmol) and evaporate to dryness at 45°C. Repeat this step to ensure the salt is anhydrous.[12][13]

-

-

Resin Swelling:

-

Swell the Merrifield resin in DMF (6-8 mL/g of resin) in a reaction vessel for at least 1 hour with gentle agitation.

-

-

Esterification:

-

Washing:

-

Filter the resin and wash thoroughly with DMF (3x), 50% (v/v) aqueous DMF (3x), 50% (v/v) aqueous methanol (3x), and finally methanol (3x).

-

Dry the resin in vacuo to a constant weight.

-

-

Capping of Unreacted Sites (Optional but Recommended):

-

To block any unreacted chloromethyl sites, treat the resin with a solution of 10% diisopropylethylamine (DIPEA) and 10% acetic anhydride in DMF for 30 minutes.

-

Wash the resin with DMF (3x) and DCM (3x) and dry in vacuo.

-

Boc-SPPS Cycle for Peptide Chain Elongation

This cycle is repeated for each amino acid to be added to the peptide chain.

Materials:

-

Peptide-resin

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

0.5% Dithioethane (DTE) in 50% TFA/DCM (for Trp-containing peptides)

-

Isopropanol (IPA)

-

10% (v/v) Diisopropylethylamine (DIPEA) in DCM or DMF

-

Boc-Trp(For)-OH or Boc-Trp(Boc)-OH

-

Coupling reagent (e.g., HBTU)

-

1-Hydroxybenzotriazole (HOBt) - if using DIC

-

N,N-Diisopropylcarbodiimide (DIC) - if not using HBTU

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM (10 mL/g) for 30 minutes in the reaction vessel.

-

Boc Deprotection:

-

Washing:

-

Drain the TFA solution.

-

Wash the resin with DCM (3x), IPA (2x), and DCM (3x) to remove residual acid.

-

-

Neutralization:

-

Add 10% DIPEA in DCM to the resin and agitate for 5 minutes. Repeat this step.

-

Wash the resin with DCM (3x) to remove excess base.

-

-

Amino Acid Coupling (HBTU example):

-

In a separate vessel, dissolve the Boc-amino acid (e.g., Boc-Trp(For)-OH) (3 eq) and HBTU (3 eq) in DMF.

-

Add DIPEA (6 eq) to the solution and allow it to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.[15]

-

-

Monitoring Coupling Completion (Kaiser Test):

-

Remove a small sample of resin beads and wash them thoroughly with ethanol.

-

Add a few drops of each Kaiser test reagent (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine/water).

-

Heat at 100-120°C for 5 minutes.[16]

-

Result: Blue beads indicate incomplete coupling (free primary amine). Yellow/colorless beads indicate complete coupling.

-

If the test is positive (blue), repeat the coupling step. If it remains positive, cap the unreacted amines with acetic anhydride.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3x) and DCM (3x).

-

The resin is now ready for the next deprotection cycle.

-

Final Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the Merrifield resin and removal of side-chain protecting groups using Trifluoromethanesulfonic acid (TFMSA). This method is an alternative to the more hazardous HF cleavage.

Materials:

-

Dried peptide-resin

-

Trifluoromethanesulfonic acid (TFMSA)

-

Trifluoroacetic acid (TFA)

-

Thioanisole (scavenger)

-

1,2-Ethanedithiol (EDT) (scavenger, especially for Trp)

-

m-Cresol (scavenger)

-

Cold anhydrous diethyl ether

Procedure (Low-High TFMSA Cleavage):

-

Deformylation of Trp(For) (if applicable):

-

If Boc-Trp(For)-OH was used, the formyl group must be removed prior to cleavage.

-

Swell the resin in DMF.

-

Treat the resin with 10% piperidine in DMF for 2 hours at 0-5°C.[9]

-

Wash thoroughly with DMF (3x) and DCM (3x) and dry the resin.

-

-

Low TFMSA Cleavage (Side-chain deprotection):

-